4-Methyl-5-propylnonane

Description

Properties

CAS No. |

62185-55-1 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

4-methyl-5-propylnonane |

InChI |

InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3 |

InChI Key |

XSMMHKQHDCOSCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)C(C)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyl-5-propylnonane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the branched alkane, 4-Methyl-5-propylnonane. Designed with the discerning researcher in mind, this document moves beyond a simple recitation of data points. Instead, it offers a foundational understanding of the relationship between the molecular structure of this compound and its macroscopic physical characteristics. In the absence of extensive experimentally-derived data for this specific isomer, this guide synthesizes established principles of hydrocarbon chemistry, predictive methodologies, and detailed experimental protocols to empower researchers in their work with this compound and related highly-branched alkanes.

Molecular Structure and Identification

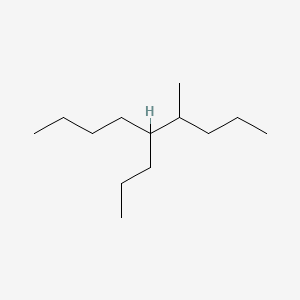

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1][2][3][4][5][6] Its structure, characterized by a nonane backbone with a methyl group at the fourth carbon and a propyl group at the fifth, results in a complex, asymmetric molecule. This intricate branching is a key determinant of its physical properties.

For unambiguous identification and computational modeling, the following identifiers are crucial:

The structural arrangement of this compound can be visualized as follows:

Caption: Ball-and-stick representation of this compound's carbon skeleton.

Predicted and Estimated Physical Properties

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Boiling Point | 210-220 °C | The boiling point of alkanes increases with molecular weight. However, branching tends to lower the boiling point compared to a linear isomer of the same carbon number (n-tridecane, b.p. 234 °C) due to a reduction in the surface area available for intermolecular London dispersion forces.[7][8][9][10] |

| Melting Point | -60 to -50 °C | The melting point of branched alkanes is influenced by both intermolecular forces and the efficiency of crystal lattice packing. Increased branching can disrupt efficient packing, leading to a lower melting point than the linear isomer (n-tridecane, m.p. -5.5 °C). However, highly symmetrical molecules can exhibit unusually high melting points. Given the asymmetry of this compound, a significantly lower melting point is expected.[7][8][11] |

| Density | ~0.76 - 0.78 g/cm³ at 20 °C | Alkanes are less dense than water. The density of branched alkanes is often slightly lower than their linear counterparts due to less efficient packing of the molecules.[12][13][14] |

| Refractive Index | ~1.42 - 1.44 at 20 °C | The refractive index of alkanes generally increases with molecular weight and density. The predicted value is in line with other C13 alkanes.[15][16][17][18] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, toluene). | As a nonpolar hydrocarbon, this compound is hydrophobic and will not dissolve in polar solvents like water. The principle of "like dissolves like" dictates its solubility in nonpolar organic solvents, where the intermolecular forces are of a similar nature (London dispersion forces).[3][4][19][20][21] |

Synthesis of this compound

A robust and versatile method for the synthesis of highly branched alkanes such as this compound is through a Grignard reaction followed by deoxygenation.[1][2] This approach allows for the controlled construction of the carbon skeleton.

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

Step 1: Formation of the Tertiary Alcohol (4-Methyl-5-propylnonan-5-ol)

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).[22][23][24]

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 4-nonanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

-

The crude 4-Methyl-5-propylnonan-5-ol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or iodine.

-

The mixture is heated, and the resulting alkene mixture is distilled from the reaction flask. This will likely produce a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

-

The collected alkene mixture is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is subjected to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Experimental Determination of Physical Properties

The following protocols are standard methods for the precise determination of the key physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[25][26][27][28]

Protocol:

-

Place approximately 5-10 mL of purified this compound into a round-bottom flask, along with a few boiling chips or a magnetic stir bar.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Heat the flask gently.

-

Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination using a Pycnometer

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.[29][30][31]

Protocol:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m_empty).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m_sample).

-

The density of the sample is calculated as: ρ_sample = (m_sample - m_empty) / Volume_pycnometer

Refractive Index Measurement using a Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance.[32][33][34][35]

Protocol:

-

Calibrate the refractometer using a standard of known refractive index.

-

Clean the prism surface of the refractometer with a suitable solvent (e.g., ethanol or isopropanol) and allow it to dry completely.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C).

-

View the scale through the eyepiece and adjust until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index from the scale.

Spectroscopic Characterization

While not physical properties in the classical sense, spectroscopic data are indispensable for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to significant signal overlap of the methylene (-CH₂-) and methyl (-CH₃) groups in the alkane backbone, typically in the 1.2-1.4 ppm range. The methine protons (-CH-) at the C4 and C5 positions would appear slightly downfield. The terminal methyl groups of the propyl and butyl chains, and the methyl group at C4, will exhibit distinct splitting patterns (triplets and a doublet, respectively) due to spin-spin coupling with neighboring protons.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton's structure.

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is a powerful tool for both separation and identification. The mass spectrum of this compound will show a molecular ion peak (m/z = 184) and a characteristic fragmentation pattern resulting from the cleavage of C-C bonds, which can be used to deduce the branching structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple, primarily showing C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Conclusion

This compound serves as an exemplary model for understanding the physical properties of highly branched alkanes. Its molecular structure dictates its behavior, from its predicted boiling and melting points to its solubility characteristics. This guide has provided a framework for its synthesis and a detailed set of protocols for the experimental validation of its physical properties. For researchers in materials science, drug development, and other fields where the precise properties of organic molecules are paramount, a thorough characterization, as outlined herein, is the cornerstone of rigorous scientific inquiry.

References

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

-

4-Methyl-5-propan-2-yl-5-propylnonane | C16H34. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Physical Properties of Alkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Determination of Specific Gravity and Density. (n.d.). Retrieved January 8, 2026, from [Link]

-

1 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved January 8, 2026, from [Link]

-

Specialized test procedure—Procedure for density determination. (2017, June 5). Retrieved January 8, 2026, from [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. (n.d.). Scientific Laboratory Supplies. Retrieved January 8, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved January 8, 2026, from [Link]

-

What is the trend in density of isomers of alkanes as branching increases and why? (2016, January 28). Quora. Retrieved January 8, 2026, from [Link]

-

A Short On Preparation Of Alkanes By Grignard Reagents. (n.d.). Unacademy. Retrieved January 8, 2026, from [Link]

-

Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 8, 2026, from [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved January 8, 2026, from [Link]

-

Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Physical properties of alkanes and their mixtures. (n.d.). University of Cambridge. Retrieved January 8, 2026, from [Link]

-

Refractive index of hydrocarbon Liquids. (n.d.). Retrieved January 8, 2026, from [Link]

-

Distillation and Boiling Points. (2013, May 8). Retrieved January 8, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Alkane. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Physical Properties of Alkanes. (2020, May 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Boiling Point Models of Alkanes. (n.d.). MATCH Communications in Mathematical and in Computer Chemistry. Retrieved January 8, 2026, from [Link]

-

Boiling point models of alkanes. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Properties of Alkanes. (2024, September 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Refractometry - Measuring Refractive Index. (n.d.). Rudolph Research Analytical. Retrieved January 8, 2026, from [Link]

-

How To Measure A Refractive Index. (2020, July 7). YouTube. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

-

Physical Properties of Alkanes. (n.d.). Organic Chemistry - Jack Westin. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. (2012, January 5). PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. (2023, September 26). Retrieved January 8, 2026, from [Link]

-

How To Calculate Refractive Index In Organic Chemistry? (2025, January 31). YouTube. Retrieved January 8, 2026, from [Link]

-

What effect the branching of alkane has on melting point? (2017, March 19). Quora. Retrieved January 8, 2026, from [Link]

-

4-Methyl-5-propan-2-yl-5-propylnonane | C16H34. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Density, Enthalpy of Vaporization and Local Structure of Neat N-Alkane Liquids. (2021, August 6). MDPI. Retrieved January 8, 2026, from [Link]

-

Prediction of the melting point of n-alkanes using the molecular dynamics method. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

Physical Properties of Alkanes - Melting Point, Boiling Point, Density, & Water Solubility. (2023, February 7). YouTube. Retrieved January 8, 2026, from [Link]

-

Understanding Refractive Index Changes in Homologous Series of Unbranched Organic Compounds Based on Beer's Law. (2023, October 4). PubMed. Retrieved January 8, 2026, from [Link]

-

Refractive Indices of the Ternary Mixtures Butanol + n Hexane + 1-Chlorobutane. (2025, August 6). Retrieved January 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C13H28 | CID 545604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 16. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding Refractive Index Changes in Homologous Series of Unbranched Organic Compounds Based on Beer's Law - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. All about Solubility of Alkanes [unacademy.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 22. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 23. Grignard Reaction [organic-chemistry.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. alfa-chemistry.com [alfa-chemistry.com]

- 28. Distillation and Boiling Points [courses.ems.psu.edu]

- 29. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 30. ised-isde.canada.ca [ised-isde.canada.ca]

- 31. scientificlabs.co.uk [scientificlabs.co.uk]

- 32. rudolphresearch.com [rudolphresearch.com]

- 33. youtube.com [youtube.com]

- 34. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-Methyl-5-propylnonane: IUPAC Nomenclature and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the branched alkane 4-Methyl-5-propylnonane, focusing on the systematic approach to its IUPAC nomenclature and a detailed examination of its chemical structure. The principles outlined herein are fundamental to organic chemistry and essential for unambiguous communication in scientific research and development.

Introduction to IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) has established a standardized system of nomenclature to ensure that every organic compound has a unique and unambiguous name from which its structural formula can be derived.[1] This system is foundational for clear communication in the fields of chemistry, pharmacology, and materials science. The naming of branched alkanes, such as this compound, follows a specific set of rules designed to address the complexity arising from isomeric forms.

Deconstructing the IUPAC Name: this compound

The IUPAC name "this compound" can be systematically broken down to reveal the precise arrangement of atoms in the molecule. This process involves identifying the parent chain, locating and naming the substituents, and numbering the chain to provide the lowest possible locants for these substituents.[2]

The foundation of an alkane's IUPAC name is its parent chain, which is the longest continuous chain of carbon atoms.[2][3][4][5] In the case of this compound, the parent name is "nonane." This indicates a continuous chain of nine carbon atoms.

-

Causality: Selecting the longest continuous chain provides a consistent and unambiguous basis for the name. If there are two or more chains of equal length, the parent chain is the one with the greatest number of substituents.[3][6][7]

Substituents are atoms or groups of atoms that branch off from the parent chain.[4] Their names are derived from the corresponding alkane by changing the "-ane" suffix to "-yl".[2][6]

For this compound, we have two substituents:

-

Methyl group (-CH₃): A one-carbon substituent.

-

Propyl group (-CH₂CH₂CH₃): A three-carbon substituent.

The parent chain must be numbered to assign a "locant" to each substituent, indicating its point of attachment.[8] The numbering should begin from the end of the chain that gives the substituents the lowest possible numbers.[2]

-

Protocol:

-

Number the nine-carbon chain from left to right. This places the methyl group on carbon 4 and the propyl group on carbon 5. The locants are 4 and 5.

-

Number the nine-carbon chain from right to left. This would place the propyl group on carbon 5 and the methyl group on carbon 6. The locants are 5 and 6.

-

-

Validation: Comparing the two sets of locants (4,5 vs. 5,6), the first set is lower at the first point of difference. Therefore, the correct numbering is from left to right.

The final step is to assemble the components into a single name. The substituents are listed in alphabetical order (methyl, propyl), preceded by their locants.

-

Final Name: this compound

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.

Caption: Logical workflow for the IUPAC naming of this compound.

Chemical Structure of this compound

The IUPAC name directly translates to a unique two-dimensional structure. The molecular formula for this compound is C₁₃H₂₈, and its molecular weight is 184.36 g/mol .[9][10]

The structure consists of a central nine-carbon chain (nonane). A methyl group is attached to the fourth carbon, and a propyl group is attached to the fifth carbon.

2D Structural Formula:

Skeletal Structure:

The skeletal structure provides a simplified representation where carbon atoms are represented by vertices and line ends, and hydrogen atoms attached to carbons are implied.

Caption: Skeletal structure of this compound.

Physicochemical Properties and Data

A summary of key computed properties for this compound is presented below. These properties are crucial for predicting the behavior of the compound in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈ | PubChem[9] |

| Molecular Weight | 184.36 g/mol | PubChem[9] |

| CAS Number | 62185-55-1 | PubChem[9] |

| InChIKey | XSMMHKQHDCOSCO-UHFFFAOYSA-N | PubChem[9] |

| Canonical SMILES | CCCCC(CCC)C(C)CCC | PubChem[9] |

Note: The provided data is based on computational models and may differ slightly from experimentally determined values.

Conclusion

A thorough understanding of IUPAC nomenclature is indispensable for scientists in research and development. The systematic naming of this compound serves as a practical example of the logical application of these rules, ensuring that the chemical structure is communicated with precision and without ambiguity. This guide has provided an in-depth breakdown of the naming process and a clear representation of the molecule's structure, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

-

St. Olaf College. (n.d.). IUPAC Alkane Nomenclature Rules in a Nutshell. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 2.4 – IUPAC Nomenclature – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 6). How Do You Determine the Parent Chain in IUPAC Nomenclature? [Video]. YouTube. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). IUPAC Nomenclature of Alkanes. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.2: Nomenclature of Alkanes. Retrieved from [Link]

-

Study.com. (2021, September 16). Naming Branched Alkanes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, January 5). Naming Complex Substituents in Organic Chemistry: Systematic vs. Common Nomenclature [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.2 Nomenclature of Alkanes – Organic Chemistry I. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-propan-2-yl-5-propylnonane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

Leah4sci. (2013, February 13). Naming Organic Compounds - Branched Chain Alkanes [Video]. YouTube. Retrieved from [Link]

-

Unacademy. (n.d.). Nomenclature of Organic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 3. IUPAC Alkane Nomenclature Rules in a Nutshell [stolaf.edu]

- 4. 2.4 – IUPAC Nomenclature – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cuyamaca.edu [cuyamaca.edu]

- 8. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 9. This compound | C13H28 | CID 545604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways, purification strategies, and characterization of the highly branched alkane, 4-methyl-5-propylnonane, and its related isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations of synthesizing this complex hydrocarbon. The guide emphasizes the rationale behind experimental choices, offering detailed, step-by-step protocols for two primary synthetic routes: the Grignard reaction and the Corey-House synthesis. Furthermore, it addresses the critical aspects of stereochemistry, purification of isomers, and detailed characterization using modern spectroscopic techniques.

Introduction: The Significance of Branched Alkanes

Highly branched alkanes, such as this compound, are more than just simple hydrocarbons. Their intricate structures impart unique physicochemical properties that make them valuable in various scientific and industrial domains. In the pharmaceutical industry, their inertness and specific solvency characteristics are leveraged in drug formulation and delivery systems. For researchers, these molecules serve as important scaffolds and reference compounds in the study of complex hydrocarbon behavior, including their role as biomarkers in geochemical studies. The controlled synthesis of specific isomers of branched alkanes is paramount for understanding structure-property relationships and for the development of new materials and technologies.

This compound (C₁₃H₂₈) is a particularly interesting target for synthesis due to its two adjacent chiral centers at the C4 and C5 positions.[1] This structural feature gives rise to multiple stereoisomers, making its synthesis a challenging yet rewarding endeavor for the modern organic chemist. This guide will provide the necessary tools and knowledge to approach this challenge with confidence.

Synthetic Strategies: A Tale of Two Chemistries

The construction of the carbon skeleton of this compound requires the formation of a key carbon-carbon bond. Two powerful and versatile methods in the synthetic organic chemist's arsenal are particularly well-suited for this task: the Grignard reaction and the Corey-House synthesis.

The Grignard Approach: A Classic Route to Complexity

The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[2] For the synthesis of this compound, a retrosynthetic analysis suggests two plausible disconnections around the C4-C5 bond, leading to a tertiary alcohol intermediate which can then be deoxygenated.

A logical and practical approach involves the reaction of a propylmagnesium halide with 2-methyl-3-heptanone. This ketone precursor can be synthesized through various methods, including the acylation of an appropriate organometallic reagent. The resulting tertiary alcohol, 4-methyl-5-propylnonan-5-ol, is then dehydrated to a mixture of alkenes, followed by catalytic hydrogenation to yield the final alkane.[3]

Step 1: Synthesis of 2-Methyl-3-heptanone (Precursor)

A detailed protocol for the synthesis of this unsymmetrical ketone can be adapted from established methods for ketone synthesis, such as the reaction of an organocadmium or organocuprate reagent with an acyl chloride, or through modern chelation-controlled sequential substitution reactions.[4][5][6]

Step 2: Grignard Reaction to form 4-Methyl-5-propylnonan-5-ol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried to exclude moisture.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.[3]

-

Addition of Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methyl-3-heptanone (1.0 equivalent) in anhydrous ether or THF is then added dropwise with stirring.[3]

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 3: Dehydration of 4-Methyl-5-propylnonan-5-ol

The crude alcohol is heated with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to induce dehydration. The resulting mixture of alkenes (4-methyl-5-propylnon-4-ene and isomers) is collected by distillation.

Step 4: Catalytic Hydrogenation of the Alkene Mixture

The alkene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus with vigorous stirring until the uptake of hydrogen ceases.[7] The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound.

Caption: Grignard synthesis workflow for this compound.

The Corey-House Synthesis: A Precise Coupling

The Corey-House synthesis offers a more direct route to unsymmetrical alkanes with a reduced risk of side reactions compared to other coupling methods.[8] This reaction involves the coupling of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[9] For the synthesis of this compound, a strategic disconnection points to the reaction between lithium dipropylcuprate and a suitable secondary alkyl halide, such as 4-chloro-2-methylhexane or a related halide.

Step 1: Preparation of Lithium Dipropylcuprate (Gilman Reagent)

-

Alkyllithium Formation: In a flame-dried, nitrogen-flushed flask, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. 1-Bromopropane (2.0 equivalents) is added dropwise at a rate that maintains a gentle reflux.[10]

-

Cuprate Formation: The resulting propyllithium solution is cooled to -78 °C (dry ice/acetone bath). A suspension of copper(I) iodide (1.0 equivalent) in anhydrous ether is added slowly with stirring. The mixture is allowed to warm slightly to form a clear solution of lithium dipropylcuprate.[10]

Step 2: Coupling Reaction

-

To the freshly prepared Gilman reagent at -78 °C, a solution of the secondary alkyl halide (e.g., 4-chloro-2-methylhexane, 1.0 equivalent) in anhydrous ether is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by distillation to yield the crude this compound.

Caption: Corey-House synthesis workflow for this compound.

Stereochemical Considerations: Navigating the Chiral Landscape

As previously mentioned, this compound possesses two chiral centers at C4 and C5. The synthesis of this molecule will, therefore, result in a mixture of stereoisomers. Understanding and potentially controlling the stereochemical outcome is a critical aspect of its synthesis.

-

Grignard Reaction: The addition of the propylmagnesium bromide to the prochiral carbonyl carbon of 2-methyl-3-heptanone creates the first chiral center at C5. Since the starting ketone is racemic, and the Grignard addition can occur from either face of the planar carbonyl group with roughly equal probability, a mixture of all four possible stereoisomers (two pairs of enantiomers, i.e., two racemates) of the tertiary alcohol will be formed.[5] The subsequent dehydration and hydrogenation steps will likely not alter the stereocenter at C4 but will reduce the newly formed double bond, leading to a mixture of diastereomers of this compound. The diastereoselectivity of the hydrogenation step can be influenced by the choice of catalyst and reaction conditions, with heterogeneous catalysts often favoring syn-addition of hydrogen from the less sterically hindered face of the alkene.[11][12]

-

Corey-House Synthesis: The Corey-House reaction with a secondary alkyl halide typically proceeds with inversion of configuration at the carbon bearing the leaving group.[13] Therefore, if an enantiomerically pure secondary alkyl halide is used, it is possible to achieve some degree of stereocontrol in the formation of the C-C bond. However, the synthesis of the enantiomerically pure starting material would be a prerequisite.

For applications requiring a specific stereoisomer, chiral separation techniques or asymmetric synthesis strategies would be necessary.

Purification of this compound and Its Isomers

The crude product from either synthetic route will be a mixture of the desired this compound, its structural isomers, and potentially unreacted starting materials or byproducts. The separation of these closely related, non-polar compounds presents a significant challenge.

-

Fractional Distillation: For the removal of components with significantly different boiling points, fractional distillation can be an effective initial purification step.

-

Preparative Gas Chromatography (Prep GC): For the separation of closely boiling isomers, preparative gas chromatography is the method of choice.[6][14][15] By using a long capillary column with a suitable stationary phase, it is possible to resolve the different isomers of C₁₃H₂₈ alkanes. The separated components can then be collected individually.

-

High-Performance Liquid Chromatography (HPLC): While less common for non-polar alkanes, HPLC, particularly on chiral stationary phases, can be employed for the separation of enantiomers if the preceding synthetic steps allow for the formation of a diastereomeric mixture that can be resolved.[16][17][18]

Characterization: Confirming the Molecular Architecture

Unambiguous characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.8-1.5 ppm). The methyl protons will appear as doublets and triplets, while the methine protons at the chiral centers will be complex multiplets.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. For this compound, 13 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 13 non-equivalent carbon atoms. The chemical shifts will be in the typical alkane region (10-45 ppm).[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.3 |

| C2 | 23.1 |

| C3 | 32.5 |

| C4 | 35.8 |

| C5 | 45.2 |

| C6 | 29.8 |

| C7 | 32.1 |

| C8 | 22.8 |

| C9 | 14.2 |

| 4-CH₃ | 19.5 |

| 5-CH₂CH₂CH₃ | 37.1 |

| 5-CH₂CH₂ CH₃ | 20.9 |

| 5-CH₂CH₂CH₃ | 14.6 |

Predicted data obtained from computational models.[19]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the components of the reaction mixture and confirming the molecular weight of the product. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 184, corresponding to its molecular weight. The fragmentation pattern will be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds adjacent to the branch points.[1]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple. For this compound, the spectrum will be dominated by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorptions in other regions confirms the absence of functional groups.

Conclusion

The synthesis of this compound and its isomers is a challenging but achievable goal for the synthetic chemist. This guide has provided a detailed roadmap for its preparation via two robust synthetic strategies: the Grignard reaction and the Corey-House synthesis. By carefully considering the experimental protocols, stereochemical outcomes, and appropriate purification and characterization techniques, researchers can confidently synthesize and study this and other complex branched alkanes. The knowledge gained from such synthetic endeavors will continue to fuel advancements in various fields, from materials science to drug development.

References

-

Organic Syntheses. Alkene to Alkane - Common Conditions. [Link]

-

Takahashi, R., Hu, A., Gao, P., Gao, Y., Pang, Y., Seo, T., ... & Ito, H. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48183-48191. [Link]

-

Organic Syntheses. Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Organic Syntheses, 55, 103. [Link]

-

Master Organic Chemistry. (2011). Hydrogenation of Alkenes to give Alkanes. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

YouTube. (2021). Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. [Link]

-

Thieme Connect. (2015). One-Pot Unsymmetrical Ketone Synthesis. [Link]

-

ResearchGate. (2020). Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

University of Calgary. (n.d.). Ch 14 : Prep. of R2CuLi. [Link]

-

ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. [Link]

-

Fiveable. (n.d.). Lithium Dialkylcuprate Definition. [Link]

-

chemeurope.com. (n.d.). Corey-House synthesis. [Link]

-

Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]

- Google Patents. (n.d.).

-

Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. [Link]

-

BYJU'S. (2020). Corey House Reaction. [Link]

-

National Center for Biotechnology Information. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

ResearchGate. (2014). Preparative Gas Chromatography and Its Applications. [Link]

-

National Center for Biotechnology Information. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

-

National Center for Biotechnology Information. (2019). Isolation of natural products by preparative gas chromatography. Methods in Molecular Biology, 2003, 191-205. [Link]

-

LibreTexts Chemistry. (2023). 5.5 Reduction of Alkenes: Hydrogenation. [Link]

-

CORE. (n.d.). The separation of optical isomers by gas chromatography. [Link]

-

IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

ResearchGate. (2003). Comparative study on separation of diastereomers by HPLC. [Link]

-

Semantic Scholar. (2004). Preparation of 2,4-dimethyldecane, 5-n-propylnonane, 2-methyl-5- ethylnonane, and 3- and 4-ethyldecanes. [Link]

-

Ponder, J. (n.d.). I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. Jay Ponder Lab. [Link]

Sources

- 1. This compound | C13H28 | CID 545604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diastereoselectivity Switch During Alkene Reductions: Diastereodivergent Syntheses of Molecular Fossils via MHAT or Homogeneous Catalytic Hydrogenation Reactions. | Semantic Scholar [semanticscholar.org]

- 5. leah4sci.com [leah4sci.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. Corey-House_synthesis [chemeurope.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-5-propylnonane

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane 4-methyl-5-propylnonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and field-proven insights.

Introduction to this compound

This compound is a branched alkane with the molecular formula C₁₃H₂₈ and a molecular weight of 184.36 g/mol .[1][2] Its structure, featuring a nonane backbone with methyl and propyl substituents at the 4 and 5 positions, respectively, presents a unique spectroscopic challenge due to the similarity of its chemical environments.[1] Accurate spectroscopic analysis is paramount for its identification and for understanding its role in various chemical and biological processes. This guide will explore the expected spectroscopic signatures of this compound and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, with its numerous chemically similar protons and carbons, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is often necessary for unambiguous structural assignment.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex, with significant signal overlap in the aliphatic region.[1] The majority of the methylene (-CH₂) and methyl (-CH₃) protons on the alkane backbone and side chains would likely appear as a broad multiplet between 1.2 and 1.4 ppm.[1] The methine protons (-CH-) at the C4 and C5 positions are expected to be slightly downfield from the methylene signals.[1] The terminal methyl protons of the propyl group and the methyl group at C4 would exhibit distinct splitting patterns, likely a triplet and a doublet, respectively, due to coupling with their neighboring protons.[1]

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methine (C4-H, C5-H) | ~1.5 - 1.7 | Multiplet |

| Methylene (-CH₂-) | ~1.2 - 1.4 | Multiplet |

| Methyl (C1-H₃, C9-H₃, Propyl-CH₃) | ~0.8 - 1.0 | Triplet |

| Methyl (C4-CH₃) | ~0.8 - 1.0 | Doublet |

Note: These are estimated values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clearer resolution of the carbon skeleton, as each unique carbon atom gives rise to a distinct signal.[1]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1, C9 | Primary (CH₃) in butyl/propyl end | 14.1 |

| C4-CH₃ | Primary (CH₃) | ~19 |

| C5-Propyl-3' | Primary (CH₃) | ~14 |

| C2, C8, C5-Propyl-2' | Secondary (-CH₂-) | ~21-23 |

| C3, C7, C6 | Secondary (-CH₂-) | ~29-32 |

| C5-Propyl-1' | Secondary (-CH₂-) | ~37 |

| C4 | Tertiary (-CH-) | ~35-40 |

| C5 | Tertiary (-CH-) | ~40-45 |

Source: Predicted values from computational chemistry.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Since alkanes lack traditional functional groups, their IR spectra are relatively simple and are primarily characterized by C-H stretching and bending vibrations.[3]

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| Symmetric & Asymmetric C-H Stretch | CH₃, CH₂ | 2850 - 2960 | Strong |

| CH₂ Bending (Scissoring) | -CH₂- | ~1465 | Medium |

| Asymmetric CH₃ Bending | -CH₃ | ~1450 | Medium |

| Symmetric CH₃ Bending | -CH₃ | ~1375 | Medium |

Source: Based on typical IR absorption ranges for alkanes.[1][3][4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, electron ionization (EI) is a common method that leads to characteristic fragmentation patterns.[5]

Key Features of the Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 184 is expected to be of very low abundance or completely absent due to the high propensity for fragmentation in branched alkanes.[5][6][7]

-

Fragmentation: Cleavage will occur preferentially at the C4 and C5 branching points to form more stable secondary and tertiary carbocations.[5][8][9] The loss of the largest alkyl substituent at a branch point is generally favored.[6][7]

-

Characteristic Fragment Ions: The spectrum will be dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁)⁺, with clusters of peaks separated by 14 Da (corresponding to a CH₂ group).[5][7] The most intense peak (base peak) will likely correspond to the most stable carbocation formed. PubChem lists the top three peaks in the GC-MS data as m/z 57, 43, and 71.[2]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.[5]

-

GC-MS System Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Column: Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-1 or DB-5).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 35-250).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

Analyze the resulting mass spectrum for the characteristic fragmentation pattern of this compound.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the integrated approach to the spectroscopic analysis of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the complete structural determination.

Caption: Complementary nature of spectroscopic data for structural analysis.

References

-

JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

-

Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013, October 6). Fragmentation and Mass Spectra of Alkane. Retrieved from [Link]

-

University of Calgary. (n.d.). Alkanes. Retrieved from [Link]

-

ResearchGate. (2021, January). Significance of infrared spectroscopic branching factor for investigation of structural characteristics of alkanes, geochemical properties and viscosity of oils. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkanes. Retrieved from [Link]

-

Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H28 | CID 545604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. IR spectrum: Alkanes [quimicaorganica.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Fragmentation and Mass Spectra of Alkane - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

Navigating the Chiral Landscape: A Technical Guide to the Stereoisomers of 4-Methyl-5-propylnonane

Executive Summary

Stereoisomerism, the subtle yet profound difference in the three-dimensional arrangement of atoms, is a cornerstone of modern pharmacology and drug development. The biological activity of a chiral molecule is intrinsically linked to its spatial configuration, with different stereoisomers often exhibiting vastly different pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides an in-depth technical exploration of the stereoisomers of 4-methyl-5-propylnonane, a model aliphatic hydrocarbon. We will dissect its structural features to identify its chiral centers, systematically assign absolute configurations using the Cahn-Ingold-Prelog (CIP) priority rules, and detail the advanced analytical methodologies required for their separation and characterization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols.

The Critical Role of Stereoisomerism in Drug Development

In a biological system, molecules interact in three dimensions. Receptors, enzymes, and other biological targets are themselves chiral, creating a specific "handedness" for molecular interactions, much like a hand fitting into a glove.[3] Consequently, the stereoisomers of a chiral drug can be viewed as distinct chemical entities.[4]

There are several possible outcomes for the bioactivity of different enantiomers:

-

One Enantiomer is Active: A common scenario where one isomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) is inactive.[2]

-

Both Enantiomers are Active: The isomers may have similar effects or entirely different pharmacological actions. For instance, quinine is an antimalarial, while its diastereomer quinidine is an antiarrhythmic.[1]

-

One Enantiomer is Detrimental: In the most critical cases, one isomer can be responsible for adverse or toxic effects. The infamous example of thalidomide, where the (R)-enantiomer is a sedative but the (S)-enantiomer is teratogenic, underscores the vital importance of stereochemical purity.[1]

This inherent link between stereochemistry and biological function necessitates the development of single-enantiomer drugs, a process often termed a "chiral switch".[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) now require detailed studies on the properties of each enantiomer before a chiral drug can be marketed, driving the demand for robust analytical methods for chiral separation and identification.[5]

Structural Analysis of this compound

To understand the stereoisomerism of this compound, we must first identify its stereocenters, which are atoms (typically carbon) bonded to four different groups.

The structure is as follows:

CH₃-CH₂-CH₂-CH(CH₃)-CH(CH₂CH₂CH₃)-CH₂-CH₂-CH₂-CH₃

-

Carbon-4 (C4): This carbon is bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A propyl group (from C1-C3: -CH₂CH₂CH₃)

-

The remainder of the chain attached at C5 (-CH(propyl)butyl)

Since all four groups are different, C4 is a chiral center .

-

-

Carbon-5 (C5): This carbon is bonded to:

-

A hydrogen atom (-H)

-

A propyl group (-CH₂CH₂CH₃)

-

A butyl group (from C6-C9: -CH₂CH₂CH₂CH₃)

-

The remainder of the chain attached at C4 (-CH(methyl)propyl)

As these four groups are also distinct, C5 is a chiral center .

-

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals four stereoisomers .

2.1. Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The Cahn-Ingold-Prelog (CIP) system is the standard process for unambiguously naming stereoisomers with R (rectus, right) or S (sinister, left) descriptors.[6][7] The assignment is based on a set of sequence rules that prioritize the groups attached to the chiral center.

The Core CIP Sequence Rules:

-

Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[8]

-

First Point of Difference: If there is a tie, move to the next atoms along each chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference receives higher priority.[6][9]

-

Multiple Bonds: Double and triple bonds are treated as if the atom were bonded to two or three of the same atoms, respectively.[8]

Applying CIP Rules to this compound:

Priorities at C4:

-

Priority 1: -CH(C₃H₇)(C₄H₉) (The C5 group, as its carbon is bonded to two other carbons and a hydrogen)

-

Priority 2: -CH₂CH₂CH₃ (The C1-C3 propyl group, as its first carbon is bonded to one other carbon and two hydrogens)

-

Priority 3: -CH₃ (The methyl group)

-

Priority 4: -H (Hydrogen)

Priorities at C5:

-

Priority 1: -CH(CH₃)(C₃H₇) (The C4 group, as its carbon is bonded to two other carbons and a hydrogen)

-

Priority 2: -CH₂CH₂CH₂CH₃ (The C6-C9 butyl group, which takes priority over the propyl group at the third carbon in the chain)

-

Priority 3: -CH₂CH₂CH₃ (The propyl group)

-

Priority 4: -H (Hydrogen)

The logical process for assigning these priorities and determining the final R/S configuration is visualized below.

2.2. The Four Stereoisomers and Their Relationships

The two chiral centers give rise to four distinct stereoisomers, which exist as two pairs of enantiomers.

-

(4R, 5R)-4-methyl-5-propylnonane

-

(4S, 5S)-4-methyl-5-propylnonane

-

(4R, 5S)-4-methyl-5-propylnonane

-

(4S, 5R)-4-methyl-5-propylnonane

The relationships between these isomers are critical:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light.[10] The enantiomeric pairs are (4R, 5R)/(4S, 5S) and (4R, 5S)/(4S, 5R).

-

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and at least one, but not all, are inverted.[11] For example, (4R, 5R) is a diastereomer of (4R, 5S) and (4S, 5R). Diastereomers have different physical and chemical properties.

Analytical Protocols for Separation and Characterization

Distinguishing and quantifying stereoisomers is a critical task in pharmaceutical quality control and research.[12] A suite of analytical techniques is employed, with chiral chromatography being the gold standard for separation.[13]

3.1. Chiral Chromatography: The Workhorse of Enantioseparation

Chiral chromatography separates enantiomers by exploiting their different interactions with a chiral stationary phase (CSP).[14][15] The transient formation of diastereomeric complexes between the analyte and the CSP leads to different retention times, allowing for separation and quantification.[16] For nonpolar alkanes like this compound, chiral gas chromatography (GC) or non-aqueous reverse-phase HPLC are often the most effective approaches.

Protocol: Chiral Gas Chromatography (GC) for Alkane Isomer Separation

This protocol provides a self-validating framework for the separation of the stereoisomers of this compound.

1. Instrumentation and Materials:

-

Gas Chromatograph with Flame Ionization Detector (FID).

-

Chiral Capillary Column: Cyclodextrin-based CSP (e.g., a derivatized β- or γ-cyclodextrin) is often effective for hydrocarbon separation.

-

Carrier Gas: Helium or Hydrogen (High Purity).

-

Sample: Racemic mixture and/or isolated stereoisomers of this compound dissolved in a volatile, non-polar solvent (e.g., hexane) at ~1 mg/mL.

2. Chromatographic Conditions (Starting Point):

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow: Constant flow, ~1.5 mL/min

-

Oven Program: 50 °C (hold 2 min), ramp to 180 °C at 2-5 °C/min, hold 5 min. (This must be optimized).

-

Detector Temperature: 280 °C

3. System Suitability Testing (SST) - The Self-Validating Step:

-

Objective: To verify that the chromatographic system is adequate for the intended analysis.

-

Procedure:

-

Inject a standard mixture containing at least two of the diastereomers (e.g., a mix of (4R, 5R) and (4R, 5S)).

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between the two closest eluting peaks must be ≥ 1.5.

-

Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.

-

Reproducibility: Perform five replicate injections. The relative standard deviation (%RSD) of the retention times should be ≤ 1.0%, and for peak areas, ≤ 2.0%.

-

-

-

Causality: If SST fails, it indicates a problem with the column, system, or method parameters. Poor resolution may require a slower temperature ramp or a different CSP, while peak tailing might suggest active sites on the column or inlet liner that need to be addressed. Proceeding without passing SST invalidates any subsequent results.

4. Sample Analysis and Data Interpretation:

-

Once SST criteria are met, inject the sample(s).

-

Identify peaks based on retention times established with pure standards (if available).

-

Calculate the percentage of each isomer using the peak area percent method. For enantiomeric pairs, this is used to determine the enantiomeric excess (% ee).

| Parameter | (4R, 5S) | (4S, 5R) | (4R, 5R) | (4S, 5S) |

| Retention Time (min) | 21.5 | 22.1 | 23.8 | 24.5 |

| Peak Area (a.u.) | 450,000 | 448,000 | 55,000 | 56,000 |

| % Area | 44.7% | 44.5% | 5.5% | 5.6% |

| Resolution (Rs) | - | 1.6 | 4.1 | 1.7 |

3.2. Chiroptical Methods for Configuration Confirmation

While chromatography separates isomers, chiroptical techniques provide information about their absolute configuration.

A. Polarimetry:

-

Principle: Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[17][18] Enantiomers rotate light by equal amounts but in opposite directions: dextrorotatory (+) or levorotatory (-).[19]

-

Application: It is a classical technique used to determine the optical purity of a sample. A racemic mixture (50:50 of two enantiomers) will have an optical rotation of zero.[10]

-

Limitation: The direction of rotation (+ or -) does not have a simple correlation to the R/S configuration.[9]

B. Vibrational Circular Dichroism (VCD):

-

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][21] This produces a unique spectral fingerprint for a chiral molecule.

-

Application for Absolute Configuration: VCD is a powerful alternative to X-ray crystallography for determining the absolute configuration of molecules in solution.[22] The experimental VCD spectrum is compared to a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known configuration (e.g., the (4R, 5R) isomer).[23][24] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

-

Causality: This method provides a direct link between a measured physical property (the VCD spectrum) and the molecule's absolute 3D structure, offering a high degree of confidence in the stereochemical assignment without the need for crystallization.

Conclusion

The stereoisomers of this compound provide a clear and instructive model for the fundamental principles of stereochemistry that are paramount in the pharmaceutical sciences. Its two chiral centers give rise to four distinct stereoisomers, whose relationships are defined as enantiomeric and diastereomeric. The unambiguous assignment of the absolute configuration of these isomers relies on the systematic application of the Cahn-Ingold-Prelog priority rules. Furthermore, their separation and analysis demand sophisticated techniques, with chiral chromatography serving as the primary tool for resolution and quantification, and chiroptical methods like VCD providing definitive confirmation of absolute configuration. A thorough understanding and application of these principles and protocols are not merely academic exercises; they are essential requirements for the development of safer, more effective, and stereochemically pure therapeutic agents.

References

-

Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]

-

Cahn–Ingold–Prelog priority rules. Wikipedia. Available at: [Link]

-

Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

-

A review of drug isomerism and its significance. National Institutes of Health (NIH). Available at: [Link]

-

CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. Available at: [Link]

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

-

Cahn–Ingold–Prelog priority rules. Self-published source. Available at: [Link]

-

Importance of Stereoisomerism in Pharmaceutical Products. Scribd. Available at: [Link]

-

Cahn-Ingold-Prelog Priority Rules. Scribd. Available at: [Link]

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Available at: [Link]

-

Vibrational circular dichroism. Wikipedia. Available at: [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

-

Determination of absolute configuration via vibrational circular dichroism. PubMed. Available at: [Link]

-

ELI5: Why do stereoisomers matter in pharmacology and chemistry? Reddit. Available at: [Link]

-

Stereochemistry in Drug Action. National Institutes of Health (NIH). Available at: [Link]

-

Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. AIP Publishing. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. Available at: [Link]

-

Chiral Chromatography: Separating Twins. Blogs@NTU. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-

Enantiomers and Optical Activity Explained. YouTube. Available at: [Link]

-

5.4 Optical Activity. KPU Pressbooks. Available at: [Link]

-

Chiral Drug Separation. Self-published source. Available at: [Link]

-

Nomenclature and isomerism of complex compounds. Self-published source. Available at: [Link]

-

14.3: Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]

-

Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

IUPAC nomenclature of organic chemistry. Wikipedia. Available at: [Link]

-

IUPAC Naming Example (with Stereochemistry). YouTube. Available at: [Link]

-

RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. IUPAC. Available at: [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. Available at: [Link]

-

Chiral HPLC Column. Phenomenex. Available at: [Link]

-

Chiral Chromatography: Fundamentals, Mechanisms, and Applications. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 16. books.rsc.org [books.rsc.org]

- 17. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 21. jascoinc.com [jascoinc.com]

- 22. americanlaboratory.com [americanlaboratory.com]

- 23. spectroscopyeurope.com [spectroscopyeurope.com]

- 24. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Long-Chain Branched Alkanes

Abstract

Long-chain alkanes, particularly those with branched structures, are fundamental components in a vast array of applications, from advanced materials and lubricants to the hydrophobic scaffolds essential in pharmaceutical formulations. A molecule's branching pattern profoundly dictates its macroscopic thermodynamic properties, influencing its stability, phase behavior, and intermolecular interactions. Understanding these structure-property relationships is not merely academic; it is critical for predicting material performance, ensuring drug product stability, and designing efficient chemical processes. This guide provides a comprehensive exploration of the core thermodynamic principles governing long-chain branched alkanes. We will delve into the causal relationships between molecular architecture and key properties such as enthalpy, entropy, heat capacity, and phase transition temperatures. Furthermore, this document details both the experimental protocols for empirical measurement and the computational methods for predicting these properties, offering a robust framework for researchers in the field.

Introduction: The Significance of Molecular Architecture

Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2, forming the structural backbone of many organic molecules.[1][2] While linear alkanes provide a baseline for understanding hydrocarbon behavior, the introduction of branching creates a diverse class of isomers with unique physicochemical characteristics. These long-chain branched alkanes are more than simple curiosities; their specific shapes and packing abilities are leveraged in numerous fields.

In the petroleum industry, the phase behavior of long-chain alkanes is critical for preventing wax precipitation in pipelines, a costly and challenging operational issue.[3] In materials science, the precise melting and boiling points of branched alkanes are exploited in the formulation of phase-change materials for thermal energy storage.[4] For drug development professionals, the hydrophobic nature and packing efficiency of branched lipids and excipients are paramount in the design of stable lipid nanoparticle delivery systems and amorphous solid dispersions. The thermodynamic stability and phase behavior of these components directly impact drug solubility, bioavailability, and shelf-life.

This guide serves to elucidate the principles that connect the microscopic feature of a branch point to the macroscopic thermodynamic properties that determine the utility and performance of these vital molecules.

The Influence of Molecular Structure on Thermodynamic Properties

The arrangement of carbon atoms—whether in a straight chain or a branched isomer—fundamentally alters how a molecule interacts with its neighbors and how it packs in the solid and liquid states. These molecular-level differences have profound and predictable effects on bulk thermodynamic properties.

Enthalpy of Formation and Combustion: A Measure of Molecular Stability

The standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔcH°) are key indicators of a molecule's intrinsic stability. For a set of alkane isomers, a more negative (or less positive) enthalpy of formation signifies greater thermodynamic stability.

It is a well-established principle that branched-chain alkanes are generally more thermodynamically stable than their linear isomers.[1][5] Consequently, more stable branched alkanes release less energy upon combustion and thus have lower heats of combustion compared to their straight-chain counterparts.[5][6] For example, the highly branched 2,2,3,3-tetramethylbutane is notably more stable than its linear isomer, n-octane.[5] This increased stability is a subtle effect, with proposed explanations including stabilizing electron correlation effects and neutral hyperconjugation.[5]

Phase Transitions: The Dueling Effects of Branching on Boiling and Melting Points

The impact of branching on phase transition temperatures is one of the most distinct illustrations of structure-property relationships. The effects on boiling and melting points, however, are driven by different physical phenomena and trend in opposite directions.

-

Boiling Point: Increased branching decreases the boiling point. Linear alkanes have a larger surface area, which allows for stronger intermolecular van der Waals forces (specifically, London dispersion forces) between adjacent molecules.[1][7] Branching makes a molecule more compact and spherical, reducing the available surface area for these interactions.[7][8] With weaker intermolecular forces, less thermal energy is required to separate the molecules into the gas phase, resulting in a lower boiling point.[8]

-